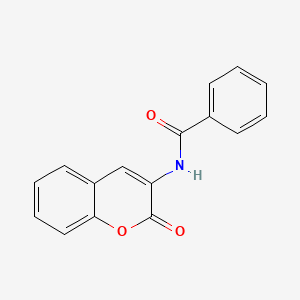![molecular formula C11H12N2OS B3031405 4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol CAS No. 309727-50-2](/img/structure/B3031405.png)
4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol
Overview
Description
4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The compound “4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol” is a derivative of thiazole, a group of azole heterocycles . Thiazoles have been found to have a broad range of pharmaceutical and biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects . For example, some thiazole derivatives can act as agonists for certain receptors, leading to the activation of specific biochemical pathways . The specific mode of action of “this compound” would depend on its specific structure and the nature of its target.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways depending on their specific targets . For example, some thiazole derivatives have been found to affect pathways related to inflammation, cancer, and various other diseases .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body. The specific ADME properties of “this compound” would depend on its specific structure and functional groups.
Result of Action
Thiazole derivatives are known to have a wide range of biological effects depending on their specific targets and mode of action . For example, some thiazole derivatives have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been found to have diverse effects on various types of cells and cellular processes . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been found to have diverse effects over time in laboratory settings .
Dosage Effects in Animal Models
Thiazole derivatives have been found to have diverse effects at different dosages in animal models .
Metabolic Pathways
Thiazole derivatives have been found to be involved in various metabolic pathways .
Transport and Distribution
Thiazole derivatives have been found to have diverse effects on their localization and accumulation within cells and tissues .
Subcellular Localization
Thiazole derivatives have been found to have diverse effects on their subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Another method involves the reaction of 2-oxo-4-methylthiazole with ammonia to form 2-amino-4-methylthiazole, which is then further reacted to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve the use of large-scale reactors where water and thiourea are added and stirred, followed by the gradual addition of chloropropanone. The reaction mixture is then refluxed, cooled, and neutralized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while substitution reactions may yield various halogenated derivatives .
Scientific Research Applications
4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in developing new drugs with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylthiazole: Shares the thiazole ring structure and exhibits similar biological activities.
4-Methyl-2-phenylthiazole: Another thiazole derivative with comparable antimicrobial properties.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: A compound with a similar thiazole ring, known for its diverse therapeutic potentials
Uniqueness
4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-[(2-amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-10(15-11(12)13-7)6-8-2-4-9(14)5-3-8/h2-5,14H,6H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSGOQQALAMXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350071 | |
| Record name | 4-[(2-amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309727-50-2 | |
| Record name | 4-[(2-Amino-4-methyl-5-thiazolyl)methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=309727-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B3031335.png)


![5,10-Dihydro-4H-1,2,5-oxadiazolo[3 4-a]carbazole](/img/structure/B3031338.png)
![1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine](/img/structure/B3031339.png)


![1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole](/img/structure/B3031343.png)
